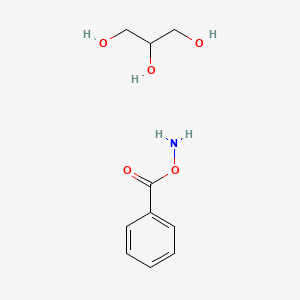
Amino benzoate;propane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino benzoate;propane-1,2,3-triol is a compound that combines the properties of an amino benzoate and propane-1,2,3-triol. . Amino benzoates are derivatives of benzoic acid containing an amino group, which are often used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino benzoate;propane-1,2,3-triol can be achieved through esterification reactions. One common method involves the reaction of benzoic acid derivatives with glycerol in the presence of a catalyst. The reaction typically requires heating and can be facilitated by acidic or basic catalysts to form the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the transesterification of benzoic acid esters with glycerol. This process can be optimized using various catalysts and reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Amino benzoate;propane-1,2,3-triol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups in propane-1,2,3-triol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group in amino benzoate can be reduced to form amines.
Substitution: The ester bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of propane-1,2,3-triol can yield glyceraldehyde or glyceric acid, while reduction of amino benzoate can produce aniline derivatives.
Scientific Research Applications
Amino benzoate;propane-1,2,3-triol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme activity and metabolic pathways.
Industry: It is used in the production of cosmetics, pharmaceuticals, and food additives
Mechanism of Action
The mechanism of action of amino benzoate;propane-1,2,3-triol involves its interaction with various molecular targets and pathways. In biological systems, glycerol (propane-1,2,3-triol) is metabolized in the liver to dihydroxyacetone phosphate (DHAP), which enters the glycolytic pathway . The amino benzoate component can interact with enzymes and receptors, influencing biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Ethane-1,2-diol (ethylene glycol): A diol with similar properties but different applications.
1,2-Propanediol (propylene glycol): Another diol used in similar industrial applications.
Glycerol (propane-1,2,3-triol): The base compound without the amino benzoate group
Uniqueness
Amino benzoate;propane-1,2,3-triol is unique due to its combination of an amino benzoate and glycerol, providing both the reactivity of an ester and the versatility of a triol. This makes it valuable in various chemical, biological, and industrial applications.
Properties
CAS No. |
120718-57-2 |
|---|---|
Molecular Formula |
C10H15NO5 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
amino benzoate;propane-1,2,3-triol |
InChI |
InChI=1S/C7H7NO2.C3H8O3/c8-10-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h1-5H,8H2;3-6H,1-2H2 |
InChI Key |
SZLYQMYFZDQBDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON.C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















